molecular formula C12H8Cl2FN3O B2554648 2,4-dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide CAS No. 338780-94-2

2,4-dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide

Cat. No.: B2554648
CAS No.: 338780-94-2
M. Wt: 300.11
InChI Key: YEJKNCFKFQEDJV-UHFFFAOYSA-N
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Description

2,4-Dichloro-N’-(6-fluoropyridin-2-yl)benzohydrazide is a fluorinated pyridine derivative with the molecular formula C12H7Cl2FN2O. This compound is known for its unique chemical structure, which includes both chlorinated and fluorinated aromatic rings. It has a molecular weight of 300.11 g/mol . The presence of fluorine and chlorine atoms in its structure imparts distinct physical, chemical, and biological properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2,4-dichloro-N’-(6-fluoropyridin-2-yl)benzohydrazide involves multiple steps, typically starting with the preparation of the fluoropyridine moiety. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to produce 2-fluoropyridine . This intermediate can then be reacted with 2,4-dichlorobenzohydrazide under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-N’-(6-fluoropyridin-2-yl)benzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Hydrolysis: The hydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a substituted benzohydrazide derivative.

Scientific Research Applications

2,4-Dichloro-N’-(6-fluoropyridin-2-yl)benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability. This compound may be investigated for its potential therapeutic properties.

    Industry: It can be used in the development of agrochemicals and other specialty chemicals due to its unique physicochemical properties.

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dichloro-N'-(6-fluoropyridin-2-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN3O/c13-7-4-5-8(9(14)6-7)12(19)18-17-11-3-1-2-10(15)16-11/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJKNCFKFQEDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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